molecular formula C25H24N4O2S2 B2641148 N-(3,5-dimethylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954661-97-3

N-(3,5-dimethylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2641148
CAS No.: 954661-97-3
M. Wt: 476.61
InChI Key: JCLQHHPWELWZAE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of novel compounds with potential biological activities. For example, the synthesis of pyridine derivatives as insecticides has been investigated, highlighting the preparation and testing of compounds against pests such as the cowpea aphid, Aphis craccivora Koch. These studies aim to identify compounds with significant insecticidal activity, contributing to agricultural pest management strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Another area of research involves the synthesis and analysis of heterocyclic compounds derived from various starting materials, exploring their potential as anti-inflammatory and analgesic agents. These studies are critical for developing new therapeutic agents that can modulate biological pathways involved in inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and Enzyme Inhibitory Activities

Molecular docking studies have been conducted to evaluate the interaction of synthesized compounds with biological targets, such as enzymes involved in various physiological processes. These studies help identify compounds with potential therapeutic applications by understanding their binding affinities and modes of action at the molecular level. For instance, the enzyme inhibitory activities of triazole analogues have been examined, demonstrating their potential in inhibiting key enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such research is crucial for the discovery of new drugs that can treat diseases associated with enzyme dysfunction (Virk et al., 2018).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-15-11-16(2)13-18(12-15)27-22(30)14-32-23-10-9-20(28-29-23)24-17(3)26-25(33-24)19-7-5-6-8-21(19)31-4/h5-13H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLQHHPWELWZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.